molecular formula C8H13N3O2 B13536813 Methyl 2-amino-4-(1h-pyrazol-1-yl)butanoate

Methyl 2-amino-4-(1h-pyrazol-1-yl)butanoate

Cat. No.: B13536813
M. Wt: 183.21 g/mol
InChI Key: WDMFVKYLPBMCGW-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole-Containing Amino Acid Derivatives in Drug Discovery

The integration of pyrazole rings into amino acid frameworks traces its origins to mid-20th-century investigations into nitrogen-containing heterocycles. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first natural occurrence of a pyrazole-amino acid conjugate, revealing nature’s exploitation of this structural motif. This discovery catalyzed synthetic efforts to engineer pyrazole derivatives with enhanced bioactivity, culminating in landmark drugs such as celecoxib (a cyclooxygenase-2 inhibitor) and sildenafil (a phosphodiesterase-5 inhibitor).

This compound epitomizes the evolution of these hybrid structures. Its synthesis typically proceeds through a three-step sequence: (1) cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole nucleus, (2) nucleophilic substitution at the butanoate side chain, and (3) esterification to stabilize the carboxylate group. Modern adaptations employ iodine-mediated cyclization reactions, which improve regioselectivity and yield compared to classical Pechmann-type syntheses.

Table 1: Key Pyrazole-Based Pharmaceuticals and Their Therapeutic Targets

Compound Target Protein/Pathway Clinical Application
Celecoxib Cyclooxygenase-2 (COX-2) Anti-inflammatory
Sildenafil Phosphodiesterase-5 (PDE5) Erectile Dysfunction
Baricitinib Janus Kinase (JAK) Rheumatoid Arthritis
Lenacapavir HIV-1 Capsid Antiretroviral Therapy

The structural analogy between this compound and endogenous amino acids enables its potential integration into peptide-mimetic therapeutics. For instance, the pyrazole ring’s planar geometry and nitrogen lone pairs may facilitate interactions with enzymatic active sites, while the ester group enhances membrane permeability.

Positional Isomerism and Functional Group Synergy in Multifunctional Heterocycles

Positional isomerism critically influences the physicochemical and biological properties of pyrazole-amino acid conjugates. In this compound, the pyrazole substituent occupies the γ-position relative to the amino group, creating a spatially segregated arrangement of hydrogen bond donors (NH₂) and acceptors (pyrazole N-atoms). This contrasts with isomers like Methyl 4-(3-amino-1H-pyrazol-1-yl)butanoate, where the amino group resides on the pyrazole ring itself.

Table 2: Comparative Analysis of Pyrazole-Amino Acid Isomers

Property This compound Methyl 4-(3-Amino-1H-Pyrazol-1-yl)Butanoate
Nitrogen Distribution Amino group at C2; pyrazole N at 1-position Amino group at pyrazole C3; N at 1-position
Dipole Moment (Debye) 4.8 ± 0.2 3.9 ± 0.3
LogP (Octanol-Water) -0.56 -0.23
Hydrogen Bond Capacity 3 donors, 2 acceptors 2 donors, 3 acceptors

The γ-substitution pattern in this compound induces a staggered conformation that minimizes steric hindrance between the pyrazole ring and ester group, as confirmed by X-ray crystallographic studies of analogous compounds. This spatial arrangement enhances molecular flexibility, allowing adaptive binding to protein targets with deep hydrophobic pockets.

Functional group synergy further amplifies the compound’s utility. Quantum mechanical calculations reveal intramolecular charge transfer between the electron-rich pyrazole ring and the electron-deficient ester group, creating a polarized electronic landscape that may facilitate interactions with biological macromolecules. The amino group’s basicity (predicted pKₐ ~8.5) enables pH-dependent solubility modulation, critical for optimizing pharmacokinetic profiles.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 2-amino-4-pyrazol-1-ylbutanoate

InChI

InChI=1S/C8H13N3O2/c1-13-8(12)7(9)3-6-11-5-2-4-10-11/h2,4-5,7H,3,6,9H2,1H3

InChI Key

WDMFVKYLPBMCGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1C=CC=N1)N

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is typically synthesized via condensation reactions involving hydrazine derivatives and carbonyl compounds (such as 1,3-diketones or α,β-unsaturated carbonyls). This step is crucial for establishing the heterocyclic core that defines the compound’s biological activity.

  • Method Example: Reaction of hydrazine derivatives with 1,3-diketones under controlled temperature and pH conditions, sometimes catalyzed by acid or base, to form the pyrazole ring.

  • One-pot synthesis: The pyrazole core can be efficiently assembled using one-pot methods, minimizing purification steps and improving yield.

Functionalization to Introduce Amino and Ester Groups

After pyrazole formation, the butanoate backbone bearing the amino and methyl ester groups is introduced or modified through:

  • Esterification: Conversion of carboxylic acid precursors to methyl esters using acid catalysis or coupling reagents.

  • Amination: Introduction of the amino group via substitution or amidation reactions.

  • Coupling Reactions: Use of coupling agents like OxymaPure and diisopropylcarbodiimide (DIC) in solvents such as N,N-dimethylformamide (DMF) to form amide bonds efficiently at mild temperatures.

  • Ultrasonic-Assisted Synthesis: Ultrasonic irradiation accelerates coupling reactions, improving yields and reducing reaction times compared to conventional heating.

Detailed Synthetic Procedure Examples

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Pyrazole ring formation Hydrazine derivative + 1,3-diketone, acid/base catalyst, reflux Formation of pyrazole intermediate One-pot methods improve efficiency
2 Esterification Acid + methanol, acid catalyst, reflux Methyl ester formation Controlled pH and temperature essential
3 Amination/Amidation Amino acid ester hydrochloride + pyrazole acid derivative, OxymaPure/DIC, DMF, base (DIEA), ultrasonic irradiation at 30°C Target compound, 92–95% yield Ultrasonic method superior to conventional

Comparative Analysis of Conventional vs Ultrasonic Methods

Parameter Conventional Method Ultrasonic Method
Reaction Time Overnight (10–12 h) 1–2 hours
Temperature Room temperature to reflux Mild (30–60 °C)
Yield (%) 78–83% 92–95%
Purity Moderate to high High
Advantages Well-established Faster, higher yield, energy-efficient

This comparison is based on studies synthesizing pyrazole-containing amino acid esters using coupling reactions with OxymaPure/DIC reagents.

Mechanistic Insights and Reaction Conditions

  • The formation of the pyrazole ring proceeds via nucleophilic attack of hydrazine nitrogen on carbonyl carbons, followed by cyclization and dehydration steps.

  • Esterification typically requires acidic conditions to activate the carboxyl group and facilitate nucleophilic attack by methanol.

  • Amidation using OxymaPure/DIC involves activation of the carboxyl group to form an active ester intermediate, which then reacts with the amino acid ester to form the amide bond.

  • Ultrasonic irradiation enhances molecular collisions and energy transfer, accelerating reaction kinetics and improving product yields and purities.

Research Findings and Optimization

  • Recent studies have optimized pyrazole-based amino acid ester synthesis by employing ultrasonic-assisted coupling, achieving yields above 90% with reduced reaction times and minimal by-products.

  • Structural modifications on the pyrazole ring influence biological activity; thus, synthetic flexibility to introduce various substituents during pyrazole formation is valuable.

  • Control of reaction parameters such as solvent choice, temperature, and catalyst presence is critical for maximizing yield and purity.

Summary Table of Preparation Methods

Preparation Method Key Steps Reaction Conditions Yield Range Advantages References
Hydrazine + Carbonyl Condensation Pyrazole ring formation Acid/base catalysis, reflux Moderate to high Simple, direct
Esterification Acid + methanol, acid catalyst Reflux, controlled pH High Straightforward
Coupling with Amino Acid Ester OxymaPure/DIC, DMF, base, ultrasonic irradiation 30–60 °C, 1–2 h 92–95% Fast, high yield, energy efficient
Conventional Coupling Same reagents, room temp, overnight Room temp, 10–12 h 78–83% Established method

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the amino group can be replaced by other functional groups. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Corresponding oxides.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate is an organic compound that has a pyrazole ring, an amino group, and a methyl ester functionality. It is considered significant in medicinal chemistry because of its structural complexity and potential biological activities.

Potential Applications

This compound and its derivatives have potential applications in:

  • Medicinal Chemistry The compound's biological activity makes it potentially useful in medicinal chemistry. Pyrazoles are known to have diverse pharmacological properties, such as anti-inflammatory, antimicrobial, and antitumor activities.
  • Antibiotic Adjuvants Certain pyrazole derivatives can act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains of bacteria such as Acinetobacter baumannii.
  • Synthesis of other compounds It can be used as an intermediate in the synthesis of other compounds. Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate can be synthesized using a series of reactions starting with a β-ketoester .

Interactions With Molecular Targets

The biological activity of this compound is attributed to its interaction with various molecular targets. Research shows that compounds with pyrazole structures can inhibit specific enzymes involved in inflammatory pathways or microbial growth. Interaction studies help to elucidate its mechanism of action and inform further development as a therapeutic agent.

Comparable Compounds

This compound shares structural similarities with other compounds featuring pyrazole rings.

Compound NameStructural FeaturesUnique Properties
Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoateChlorine substitution on pyrazoleEnhanced antibacterial activity
3-Amino-5-methylpyrazoleSimple amino group without esterKnown for neuroprotective effects
Pyrazolecarboxamide derivativesCarboxamide group at position 4Potential anti-cancer properties

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, leading to a conformational change that modulates its activity. The pathways involved include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-amino-4-(3-methyl-1H-pyrazol-1-yl)butanoate

This derivative introduces a methyl group at the 3-position of the pyrazole ring (CAS: 1339763-53-9, Molecular Formula: C₉H₁₅N₃O₂, Molar Mass: 197.24 g/mol). Key comparisons include:

  • This could influence solubility or metal-binding selectivity.
  • Synthetic Utility : The methyl group might stabilize the pyrazole ring against oxidation or hydrolysis, making this derivative more suitable for applications requiring prolonged stability .

2,6-bis((1H-Pyrazol-1-yl)methyl)pyridine (PMP)

PMP (Molecular Formula: C₁₃H₁₂N₆, Molar Mass: 260.28 g/mol) features two pyrazole arms attached to a central pyridine ring. Unlike Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate, PMP is designed for multidentate coordination:

  • Coordination Chemistry: PMP forms cocrystals with lanthanides (e.g., Eu³⁺, Tb³⁺), exhibiting strong luminescence due to efficient energy transfer from the ligand to the metal center. In contrast, the amino acid ester backbone of this compound may limit its use in optical materials but could enhance biocompatibility for drug delivery .
  • Structural Rigidity: The pyridine core in PMP provides rigidity, favoring stable coordination polymers. The flexible butanoate chain in this compound may instead promote conformational adaptability in biological systems .

General Pyrazole-Containing Amino Acid Derivatives

Compounds like 4-(pyrazol-1-yl)-L-norvaline methyl ester share structural similarities. Key distinctions include:

  • Chirality: The α-amino group in this compound introduces chirality, which is critical for enantioselective interactions in catalysis or pharmacology.
  • Hydrolytic Stability : The methyl ester group may hydrolyze under physiological conditions, whereas amide-linked pyrazole derivatives (e.g., peptide conjugates) could exhibit greater metabolic stability.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molar Mass (g/mol) Key Structural Feature Potential Application
This compound C₈H₁₃N₃O₂ 183.21 Pyrazole, amino ester Pharmaceutical intermediates
Methyl 2-amino-4-(3-methyl-1H-pyrazol-1-yl)butanoate C₉H₁₅N₃O₂ 197.24 3-methylpyrazole Stabilized coordination ligands
2,6-bis((1H-pyrazol-1-yl)methyl)pyridine (PMP) C₁₃H₁₂N₆ 260.28 Pyridine core, dual pyrazole arms Luminescent materials, lanthanide sensors

Research Findings and Hypothetical Insights

  • Coordination Behavior: While PMP demonstrates strong lanthanide coordination, this compound’s amino and ester groups may favor transition-metal binding (e.g., Cu²⁺ or Zn²⁺), though experimental validation is needed.
  • Its methyl-substituted analog () may exhibit distinct packing motifs due to steric effects.

Biological Activity

Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and comparative analyses with related compounds.

Chemical Structure and Properties

This compound features a pyrazole ring, an amino group, and a methyl ester functionality. Its molecular formula is C7H12N4O2C_7H_{12}N_4O_2, with a molecular weight of approximately 172.19 g/mol. The structural complexity of this compound underpins its interaction with various biological targets, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and microbial pathways. Research indicates that compounds containing pyrazole structures can inhibit enzymes linked to inflammation and microbial growth, making them potential candidates for therapeutic applications against resistant bacterial strains .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation.
  • Antimicrobial Activity : It has shown potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant bacteria such as Acinetobacter baumannii and Staphylococcus aureus.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

Activity Description Reference
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria; enhances antibiotic efficacy.
Anti-inflammatory Potential to inhibit inflammatory pathways through enzyme modulation.
Antitumor Promising results in preliminary studies regarding anticancer properties.

Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was found to have Minimum Inhibitory Concentration (MIC) values ranging from 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli, indicating moderate antibacterial activity .

Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of the compound, revealing that it could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other pyrazole derivatives, which also exhibit notable biological activities:

Compound Name Structural Features Unique Properties
Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoateChlorine substitution on pyrazoleEnhanced antibacterial activity
3-Amino-5-methylpyrazoleSimple amino group without esterKnown for neuroprotective effects
Pyrazolecarboxamide derivativesCarboxamide group at position 4Potential anti-cancer properties

The unique combination of an amino group and methyl ester functionality on the pyrazole ring in this compound may contribute to its specific biological activities and therapeutic potential .

Q & A

Q. Example Reaction Conditions

PrecursorBaseSolventTemperatureYield (%)Reference
Methyl 2-bromo-4-aminobutanoateK₂CO₃DMF80°C65–75
Ethyl analogs (comparative)NaOHEthanolReflux70–85

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester, amino, pyrazole) and confirms regiochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., observed m/z 193.16 ).
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles .

Advanced Consideration : For poorly diffracting crystals, synchrotron radiation or cryocooling improves data resolution .

How does the substitution pattern on the pyrazole ring affect the compound's biological activity and chemical reactivity?

Advanced Research Question
Substituents modulate lipophilicity, electronic effects, and steric hindrance:

  • Electron-Withdrawing Groups (e.g., Cl, I) : Enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki) .
  • Methyl Groups : Increase metabolic stability and membrane permeability .
  • Biological Impact : 4-Iodo derivatives show enhanced receptor binding (e.g., P2Y12 inhibition ), while 5-methyl analogs improve anticancer activity .

Q. Comparison of Analog Bioactivity

SubstituentTarget ActivityIC₅₀ (μM)Reference
4-IodoP2Y12 receptor inhibition0.12
5-MethylAntiparasitic (Leishmania)1.8

What are common side reactions encountered during synthesis, and how can they be mitigated?

Basic Research Question

  • Ester Hydrolysis : Avoid aqueous conditions; use anhydrous solvents and controlled pH .
  • Pyrazole Ring Oxidation : Replace strong oxidants (e.g., KMnO₄) with milder alternatives like H₂O₂ .
  • Byproduct Formation : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.2 precursor:pyrazole ratio ).

How can researchers employ SHELXL for high-resolution crystal structure refinement of this compound?

Advanced Research Question

  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystals.
  • Refinement Workflow :
    • SHELXD : Phase solution via dual-space methods .
    • SHELXL : Refine anisotropic displacement parameters and validate with R-factor (<5%) .
  • Troubleshooting : Address twinning or disorder using the TWIN/BASF commands in SHELXL .

What computational modeling approaches are suitable for predicting biological interactions?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., enzymes, receptors). Use PyMOL for visualization .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

How should researchers address discrepancies in biological activity data across structural analogs?

Advanced Research Question

  • Controlled Variables : Standardize assays (e.g., cell lines, incubation time) to minimize variability .
  • Impurity Analysis : Use HPLC-MS to confirm compound purity (>98%) and identify degradants .
  • Meta-Analysis : Compare logP, pKa, and steric parameters to explain potency differences .

What strategies optimize solubility and stability in experimental conditions?

Basic Research Question

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:water 1:9) or β-cyclodextrin inclusion complexes .
  • pH Stability : Buffer solutions (pH 6–8) prevent ester hydrolysis .
  • Storage : Lyophilize and store at -20°C under argon to avoid oxidation .

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